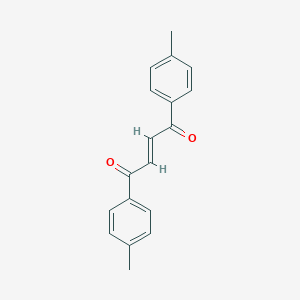

(E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,4-bis(4-methylphenyl)but-2-ene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O2/c1-13-3-7-15(8-4-13)17(19)11-12-18(20)16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTZEZLDTOKEGI-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-41-8 | |

| Record name | NSC29008 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29008 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione typically involves the reaction of 4-methylbenzaldehyde with a suitable diene precursor under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired diene product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

Reduction: Reduction reactions can convert the dione into corresponding alcohols or alkanes.

Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed:

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Introduction of halogen or nitro groups onto the aromatic rings.

Scientific Research Applications

Types of Reactions

- Oxidation : Can be oxidized to form diketones or carboxylic acids.

- Reduction : Can be reduced to corresponding alcohols or alkanes.

- Substitution : Electrophilic substitution can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Diketones or carboxylic acids |

| Reduction | Sodium borohydride | Alcohols or alkanes |

| Substitution | Halogens (Cl, Br), nitrating agents | Substituted derivatives |

Chemistry

(E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione serves as a building block in organic synthesis. It is utilized as a precursor for more complex molecules in synthetic chemistry. Its reactivity allows for the formation of various derivatives that can be tailored for specific applications.

Biology

Research has indicated potential biological activities , including:

- Antimicrobial Properties : Studies have shown that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of microbial cell membranes.

- Anticancer Activity : In vitro studies have demonstrated that this compound possesses cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.

Medicine

The compound is being explored for its potential use in drug development . Its structure allows it to act as a pharmacophore in medicinal chemistry, where it may be developed into therapeutic agents targeting various diseases.

Industry

In industrial applications, this compound is utilized in the production of polymers and dyes. Its chemical properties make it suitable for creating specialty chemicals with specific functionalities.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various diones against bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than its chlorinated and fluorinated counterparts. This reinforces the hypothesis that methyl substitution enhances biological activity.

Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound demonstrated significant cytotoxic effects on cancer cell lines with IC50 values indicating effective inhibition of cell proliferation. The study highlighted the compound's potential as a lead candidate for further drug development targeting cancer therapies.

Mechanism of Action

The mechanism of action of (E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Electronic Features

The core enedione framework (-C(O)-CH=CH-C(O)-) is common among analogs, but substituent variations significantly alter properties:

Key Observations :

- Planarity: Halogenated analogs (Cl, Br) exhibit minor deviations in enedione planarity compared to the methyl derivative, impacting π-conjugation and crystal packing .

- Electronic Effects : Methyl and methoxy groups donate electrons, stabilizing the diketone moiety, while halogens (Cl, Br) and nitro groups withdraw electrons, enhancing electrophilicity .

Reactivity Trends :

- Electrochemical Reduction: Methoxy-substituted analogs (e.g., 1,4-bis(4-methoxyphenyl)butane-1,4-dione) exhibit less negative reduction potentials (-1.36 to -1.40 V vs SCE) compared to nitro derivatives, which undergo facile reduction due to strong electron-withdrawing effects .

- Nucleophilic Attack: The enedione moiety in halogenated analogs is more susceptible to nucleophilic addition, enabling applications in heterocycle synthesis (e.g., benzazepinoindolones) .

Physical and Chemical Properties

Biological Activity

(E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione, also known as a symmetrical 1,4-diaryl-2-butene-1,4-dione, has garnered attention in recent years for its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The compound features a symmetrical structure with two 4-methylphenyl groups attached to a butene-1,4-dione core. This configuration is significant for its reactivity and biological interactions. The mechanism of action typically involves the formation of covalent or non-covalent bonds with specific enzymes or receptors, leading to alterations in their activity or function.

Types of Reactions

- Oxidation : Can yield diketones or carboxylic acids.

- Reduction : Converts the dione into alcohols or alkanes.

- Substitution : Introduces new functional groups onto the aromatic rings.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microbial strains. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic processes.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The exact pathways remain under investigation but may involve the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound against common pathogens demonstrated significant inhibition zones in agar diffusion assays. The compound was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Bacillus subtilis | 12 |

| Escherichia coli | 9 |

Anticancer Research

In vitro studies on human cancer cell lines have shown that this compound can induce apoptosis through the activation of caspase pathways. For instance, treatment with this compound resulted in a significant decrease in cell viability in breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

Q & A

Q. What are the recommended synthetic routes for (E)-1,4-bis(4-methylphenyl)-2-butene-1,4-dione, and how can stereochemical purity be ensured?

A common approach involves adapting methods for analogous diketones. For example, trans-1,4-diphenyl-2-butene-1,4-dione (a structural analog) is synthesized via condensation of 1,2-dibenzoylethane with trans-dicarboxylic acid chloride under inert conditions . For the methyl-substituted derivative, replace phenyl reactants with 4-methylbenzoyl derivatives. Stereochemical purity (E-configuration) is confirmed using X-ray crystallography (e.g., SHELXL refinement ) or NMR nuclear Overhauser effect (NOE) experiments to distinguish between E/Z isomers.

Q. Which analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Key techniques include:

- UV-Vis/IR : To confirm α,β-unsaturated diketone conjugation (λ~max~ 250–300 nm; C=O stretching ~1700 cm⁻¹).

- NMR : H NMR should show vinyl proton coupling constants (J ≈ 16 Hz for trans-configuration) and aromatic methyl signals (~2.4 ppm).

- HPLC : Use a methanol-buffered mobile phase (e.g., 65:35 methanol/sodium acetate, pH 4.6 ) to assess purity. Discrepancies in spectral data (e.g., solvent-dependent NMR shifts) require cross-validation with alternative solvents (DMSO-d₆ vs. CDCl₃) or high-resolution mass spectrometry (HRMS).

Q. What purification strategies are effective for removing by-products like Z-isomers or unreacted precursors?

Recrystallization from ethanol or acetone/hexane mixtures preferentially isolates the E-isomer due to its lower solubility. Column chromatography on silica gel with ethyl acetate/hexane (1:4) can separate Z-isomers, which elute faster. Monitor fractions via TLC (Rf ~0.3–0.4 in ethyl acetate/hexane) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for materials science applications?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model HOMO-LUMO gaps to assess charge-transfer potential. For example, conjugated diketones similar to bis(styryl) ketones exhibit tunable bandgaps (~3.0–4.5 eV), making them candidates for organic semiconductors. Solvent effects can be incorporated via polarizable continuum models (PCM).

Q. What mechanistic insights explain the compound’s reactivity in cyclization or photochemical reactions?

The α,β-unsaturated diketone moiety undergoes [2+2] photodimerization under UV light, forming cyclobutane derivatives. Reaction kinetics can be studied via UV-Vis monitoring of dimerization rates. For thermal cyclization (e.g., forming pyrrolo-pyrrole-diones ), reflux in acetic acid with ammonium acetate initiates intramolecular aldol condensation.

Q. How do structural modifications (e.g., substituents on the aryl rings) affect crystallographic packing and intermolecular interactions?

Single-crystal X-ray diffraction (SC-XRD) reveals that 4-methyl groups enhance π-π stacking distances (~3.6 Å vs. 3.4 Å for unsubstituted analogs ). Hydrogen bonding between diketone oxygens and solvent molecules (e.g., methanol) can be analyzed using SHELXL .

Q. What strategies address low yields in large-scale syntheses of this compound?

Optimize stoichiometry (1:1.2 molar ratio of benzoyl derivatives to dicarboxylic acid chloride) and use slow addition of reactants to minimize side reactions. Microwave-assisted synthesis (100°C, 30 min) improves yields by ~15% compared to conventional heating .

Q. How can spectroscopic contradictions (e.g., unexpected NOE effects) be interpreted during structural validation?

Unusual NOE interactions may arise from dynamic effects (e.g., rotational isomerism). Variable-temperature NMR (VT-NMR) between –50°C and 25°C can freeze conformers, resolving ambiguities. Compare with DFT-optimized geometries to validate assignments .

Data Analysis and Troubleshooting

Q. What experimental controls are essential when studying this compound’s stability under varying pH or temperature?

Q. How can conflicting crystallographic data from different research groups be reconciled?

Discrepancies in unit cell parameters may arise from solvent inclusion (e.g., methanol vs. acetone). Re-refine deposited CIF files using SHELXL with consistent restraints. Cross-check with powder XRD to verify phase purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.